3-(4-Isobutyl-2-methylphenyl)propanal

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

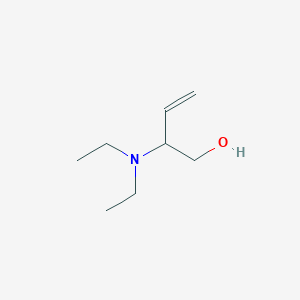

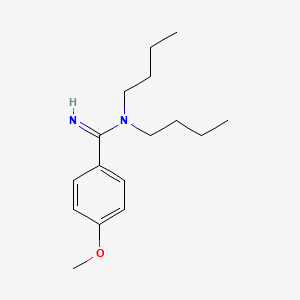

3-(4-Isobutyl-2-methylphenyl)propanal, also known as Nympheal, is a chemical compound with the molecular formula C14H20O. It is a perfumery ingredient known for its floral aldehydic odor, reminiscent of linden blossom. This compound is considered a modern and more benign alternative to traditional perfumery ingredients like Lilial .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Isobutyl-2-methylphenyl)propanal involves several steps. One common method starts with the electrophilic bromination of 1-isobutyl-3-methylbenzene. The brominated product is then reacted with magnesium and dimethylformamide to yield the corresponding benzaldehyde. This benzaldehyde is subsequently reacted with ethyl vinyl ether and hydrogenated to produce the desired compound .

Industrial Production Methods

For industrial-scale production, continuous dehydrogenation of a mixture of 3- and 5-isobutyl-1-methylcyclohex-1-ene is used as a feedstock. Various routes, including carbonylation, Heck reaction, and Friedel–Crafts reaction, have been explored to introduce the propanal moiety .

Chemical Reactions Analysis

Types of Reactions

3-(4-Isobutyl-2-methylphenyl)propanal undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form carboxylic acids.

Reduction: It can be reduced to form alcohols.

Substitution: Electrophilic substitution reactions can occur on the aromatic ring.

Common Reagents and Conditions

Oxidation: Jones oxidation using chromium trioxide and sulfuric acid.

Reduction: Hydrogenation using palladium on carbon as a catalyst.

Substitution: Bromination using bromine in the presence of a Lewis acid.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Brominated aromatic compounds.

Scientific Research Applications

3-(4-Isobutyl-2-methylphenyl)propanal has various applications in scientific research:

Chemistry: Used as a model compound in studies of aromatic aldehydes.

Biology: Investigated for its potential biological activities and interactions with enzymes.

Medicine: Explored for its potential therapeutic properties.

Industry: Widely used in the fragrance industry as a perfumery ingredient.

Mechanism of Action

The mechanism of action of 3-(4-Isobutyl-2-methylphenyl)propanal involves its interaction with olfactory receptors in the nasal epithelium. The compound binds to specific receptors, triggering a signal transduction pathway that results in the perception of its characteristic floral odor. The molecular targets include olfactory receptor proteins, and the pathways involved are related to G-protein coupled receptor signaling .

Comparison with Similar Compounds

Similar Compounds

Lilial: Another perfumery ingredient with a floral aldehydic odor.

Bourgeonal: Known for its lily-of-the-valley scent.

3-(4-tert-Butylphenyl)-2-methylpropanoic acid: A carboxylic acid metabolite of a similar aromatic aldehyde

Uniqueness

3-(4-Isobutyl-2-methylphenyl)propanal is unique due to its linden blossom-like odor, which is considered more natural compared to other similar compounds. It also has a strategically placed methyl group in the 2-position, ensuring its biological safety and introducing a level of asymmetry that poses regiochemical challenges in its synthesis .

Properties

CAS No. |

1637294-12-2 |

|---|---|

Molecular Formula |

C14H20O |

Molecular Weight |

204.31 g/mol |

IUPAC Name |

3-[2-methyl-4-(2-methylpropyl)phenyl]propanal |

InChI |

InChI=1S/C14H20O/c1-11(2)9-13-6-7-14(5-4-8-15)12(3)10-13/h6-8,10-11H,4-5,9H2,1-3H3 |

InChI Key |

UKZXPOJABTXLMK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)CC(C)C)CCC=O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-Bromo-5-chloroimidazo[1,2-a]pyrazine](/img/structure/B13988103.png)

![3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B13988150.png)

![Bis(2-[1,1'-biphenyl]-4-yl-2-oxoethyl) succinate](/img/structure/B13988181.png)

![5-Ethynylimidazo[1,2-a]pyrazine](/img/structure/B13988192.png)